molecular formula C20H18O6 B11934345 (S)-Erypoegin K

(S)-Erypoegin K

Cat. No.: B11934345
M. Wt: 354.4 g/mol
InChI Key: GAYGJVDTHPROFS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Erypoegin K is a naturally occurring flavonoid compound found in certain plants. It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The compound has garnered significant interest in the scientific community due to its unique chemical structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Erypoegin K typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of chalcone intermediates, which undergo cyclization and subsequent functional group modifications to yield this compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound from plant materials. Chemical synthesis on an industrial scale requires optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

(S)-Erypoegin K undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid form.

    Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure, modifying its properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product and reaction efficiency.

Major Products

The major products formed from the reactions of this compound include oxidized flavonoids, dihydroflavonoids, and substituted flavonoid derivatives. These products can exhibit different biological activities and properties compared to the parent compound.

Scientific Research Applications

(S)-Erypoegin K has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methods.

    Biology: Investigated for its effects on cellular processes, including apoptosis, cell cycle regulation, and signal transduction pathways.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural antioxidants, anti-inflammatory agents, and other bioactive compounds for pharmaceutical and nutraceutical applications.

Mechanism of Action

The mechanism of action of (S)-Erypoegin K involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.

    Anticancer Activity: Inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways involved in cancer progression.

Comparison with Similar Compounds

(S)-Erypoegin K can be compared with other flavonoid compounds such as quercetin, kaempferol, and apigenin. While these compounds share similar structural features and biological activities, this compound is unique in its specific molecular interactions and potency in certain biological assays. The comparison highlights the distinct properties and potential advantages of this compound in various applications.

List of Similar Compounds

  • Quercetin
  • Kaempferol
  • Apigenin
  • Luteolin
  • Myricetin

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

(8S)-5-hydroxy-3-(4-hydroxyphenyl)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-4-one

InChI

InChI=1S/C20H18O6/c1-20(2,24)16-7-12-15(26-16)8-14(22)17-18(23)13(9-25-19(12)17)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-22,24H,7H2,1-2H3/t16-/m0/s1

InChI Key

GAYGJVDTHPROFS-INIZCTEOSA-N

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O

Origin of Product

United States

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